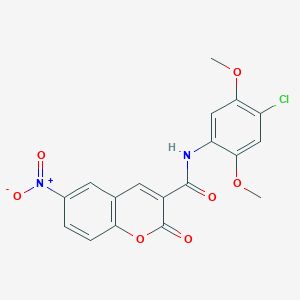

N-(4-chloro-2,5-dimethoxyphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-chloro-2,5-dimethoxyphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

Scientific Research Applications

Fluorescent Probe Development

- Bekhradnia et al. (2016) reported the preparation of nitro-3-carboxamide coumarin derivatives, including a compound similar to N-(4-chloro-2,5-dimethoxyphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide, as novel fluorescent chemosensors. These compounds, particularly 6-nitro-N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide, were found effective as fluorescent probes for selective detection of Cu(2+) ions in aqueous solution (Bekhradnia, Domehri, & Khosravi, 2016).

Synthesis and Application in Organic Chemistry

- A study by Vodolazhenko et al. (2012) developed a novel method for synthesizing 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide derivatives, highlighting the potential of these chromenes, which include structures similar to the compound , in the synthesis of biologically active compounds (Vodolazhenko et al., 2012).

- Proença and Costa (2008) described the synthesis of new 2-imino-2H-chromene-3-carboxamides, demonstrating an eco-friendly approach for producing compounds including the 2-oxochromenes class (Proença & Costa, 2008).

Crystal Structure Analysis

- Gomes et al. (2015) conducted a study on the crystal structures of various N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, providing insights into the molecular structure and geometry of compounds similar to N-(4-chloro-2,5-dimethoxyphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide (Gomes et al., 2015).

Mechanism of Action

Target of Action

Similar compounds, such as n-methoxybenzyls, a group of toxic phenylethylamine derivatives of the 2c family compounds, are known to be potent serotonin 5-ht 2a receptor agonist hallucinogens .

Mode of Action

Based on its structural similarity to the n-methoxybenzyls, it may interact with the serotonin 5-ht 2a receptors, leading to changes in neurotransmission .

Biochemical Pathways

The activation of serotonin 5-ht 2a receptors can lead to various downstream effects, including alterations in mood, cognition, and perception .

Result of Action

Activation of serotonin 5-ht 2a receptors can lead to hallucinogenic effects, similar to those observed with lysergic acid diethylamide (lsd) usage .

properties

IUPAC Name |

N-(4-chloro-2,5-dimethoxyphenyl)-6-nitro-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O7/c1-26-15-8-13(16(27-2)7-12(15)19)20-17(22)11-6-9-5-10(21(24)25)3-4-14(9)28-18(11)23/h3-8H,1-2H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHEFFQYCISDYOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)OC)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[benzyl(methylsulfonyl)amino]thiophene-2-carboxylate](/img/structure/B2360879.png)

![1-Methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2360883.png)

![Benzyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]carbamate](/img/structure/B2360887.png)

![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2360892.png)

![2-[2-(4-Fluorophenyl)-2-oxoethyl]-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2360893.png)

![2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2360895.png)

![2-[(2-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide](/img/structure/B2360897.png)

![2-[[1-(2,2-Difluoroethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2360899.png)

![1'-(4-(trifluoromethoxy)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2360900.png)